(3-Amino-1,1-dioxo-thietan-3-yl)methanol

Description

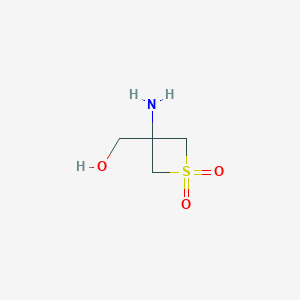

(3-Amino-1,1-dioxo-thietan-3-yl)methanol is a sulfur-containing heterocyclic compound featuring a three-membered thietane ring (C₃H₆S) modified with two sulfonyl (dioxo) groups, an amino (-NH₂) group, and a hydroxymethyl (-CH₂OH) substituent at the 3-position. Its molecular formula is C₄H₉NO₄S, with a molecular weight of 167.18 g/mol.

These typically involve cyclization reactions of β-amino thiols or nucleophilic substitutions on preformed thietane rings. For instance, reactions with sulfur-containing precursors (e.g., dihydrothiophenones) under oxidative conditions (e.g., H₂O₂) could yield sulfone derivatives .

Applications: The compound’s structural features—a strained thietane ring, sulfone groups, and amino-alcohol functionality—suggest utility in medicinal chemistry. Similar derivatives are explored as enzyme inhibitors or bioactive scaffolds due to their ability to mimic transition states or engage in hydrogen bonding .

Properties

Molecular Formula |

C4H9NO3S |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

(3-amino-1,1-dioxothietan-3-yl)methanol |

InChI |

InChI=1S/C4H9NO3S/c5-4(1-6)2-9(7,8)3-4/h6H,1-3,5H2 |

InChI Key |

ZPOJHSSFYGVAJA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1(=O)=O)(CO)N |

Origin of Product |

United States |

Chemical Reactions Analysis

(3-Amino-1,1-dioxo-thietan-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3-Amino-1,1-dioxo-thietan-3-yl)methanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in biochemical studies to understand the interactions and functions of different biomolecules.

Medicine: It is used in medicinal chemistry research to develop new therapeutic agents.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Ring Strain and Reactivity: The three-membered thietane core in this compound introduces moderate ring strain, enhancing reactivity in nucleophilic or electrophilic reactions compared to larger rings (e.g., tetrahydrothiophene in ). However, cyclobutane derivatives () exhibit lower strain, favoring stability in aqueous or thermal conditions .

Polarity and Solubility :

- Sulfonyl groups in the target compound increase hydrophilicity, making it more water-soluble than its ester analog (). Conversely, the ethyl ester derivative’s lipophilic tail improves membrane permeability, a critical factor in drug delivery .

Biological Interactions: The amino-alcohol motif enables hydrogen bonding with biological targets, similar to 3-amino-1,2-propanediol derivatives (). However, the sulfone groups may confer unique interactions, such as binding to sulfotransferases or modulating enzyme active sites .

Synthetic Accessibility :

- Thietane derivatives often require specialized conditions (e.g., oxidative cyclization) compared to cyclobutane or tetrahydrothiophene analogs, which can be synthesized via more straightforward alkylation or cycloaddition routes .

Research Findings

- Pharmacological Potential: Derivatives like ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate () have been investigated as prodrugs, leveraging esterase-mediated hydrolysis for targeted release. The hydroxymethyl group in the parent compound may offer direct bioactivity without metabolic activation .

- Crystallinity and Formulation: The hydrochloride salt in demonstrates improved crystallinity, aiding in purification and formulation processes.

- Toxicity Considerations: Amino-thietane derivatives show lower cytotoxicity compared to triazole-based compounds (), likely due to reduced metabolic generation of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.